4'-Azetidinomethyl-2,5-dichlorobenzophenone
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Overview
Description
4’-Azetidinomethyl-2,5-dichlorobenzophenone is a chemical compound with the molecular formula C17H15Cl2NO It is known for its unique structure, which includes an azetidine ring attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the reaction of 2,5-dichlorobenzophenone with azetidine in the presence of a suitable base. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or toluene.
- Base: Bases such as potassium carbonate or sodium hydride are used to facilitate the reaction.
- Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
- Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods: Industrial production of 4’-Azetidinomethyl-2,5-dichlorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Types of Reactions:
Oxidation: 4’-Azetidinomethyl-2,5-dichlorobenzophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
4’-Azetidinomethyl-2,5-dichlorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-2,5-dichlorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine ring and dichlorobenzophenone core contribute to its binding affinity and specificity.
Comparison with Similar Compounds
4’-Aminomethyl-2,5-dichlorobenzophenone: Similar structure but with an amino group instead of an azetidine ring.
4’-Hydroxymethyl-2,5-dichlorobenzophenone: Contains a hydroxyl group instead of an azetidine ring.
4’-Methoxymethyl-2,5-dichlorobenzophenone: Features a methoxy group in place of the azetidine ring.
Uniqueness: 4’-Azetidinomethyl-2,5-dichlorobenzophenone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall behavior in various applications.
Properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-6-7-16(19)15(10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXKYLUTZQLMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642823 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-98-4 |
Source
|
Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898756-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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